2,3,4-trifluoro-N-pentylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,3,4-trifluoro-N-pentylaniline |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-7-15-9-6-5-8(12)10(13)11(9)14/h5-6,15H,2-4,7H2,1H3 |
InChI Key |
HLTCYVFUEXRDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4 Trifluoro N Pentylaniline and Analogous Structures
Strategies for Incorporating Trifluorination into the Aniline (B41778) Core
The introduction of fluorine atoms into aromatic rings is a cornerstone of medicinal and materials chemistry, owing to the unique properties they impart. alfa-chemistry.comanr.fr Several distinct strategies have been developed to achieve the specific 1,2,3-trifluorination pattern on an aniline scaffold.
Direct C-H fluorination presents an atom-economical approach to fluoroaromatics. However, the high reactivity of fluorinating agents and the challenge of controlling regioselectivity, especially with a strongly activating and ortho-, para-directing amino group, make this a complex undertaking. google.com
Research has shown that direct fluorination of aniline with elemental fluorine (F₂) in strongly acidic media like triflic acid can favor the formation of meta-fluoroaniline. daneshyari.com The protonation of the amino group deactivates the ring and directs the incoming electrophile to the meta position due to the inductive electron-withdrawing effect of the resulting ammonium (B1175870) substituent. daneshyari.com However, achieving the specific 2,3,4-trifluoro pattern on an unsubstituted aniline through direct fluorination in a single, selective step is highly challenging and typically results in mixtures of regioisomers. rsc.org
Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), have also been investigated. While effective for fluorinating various electron-rich arenes, their application to aniline derivatives often yields mixtures of products with unsatisfactory yields. rsc.org
A more common and regiochemically precise method involves starting with an aromatic compound that already contains the desired fluorine substitution pattern. The synthesis of 2,3,4-trifluoroaniline (B1293922) is effectively achieved using 1,2,3,4-tetrafluorobenzene (B1293379) as a starting material. google.comgoogle.com This precursor, which can be a byproduct from the synthesis of pentafluorobenzene, undergoes a nucleophilic aromatic substitution reaction with ammonia (B1221849). google.com
The reaction is typically carried out in an autoclave under high pressure in the presence of a solvent and liquid ammonia. google.comgoogle.com The amino group selectively displaces one of the fluorine atoms, primarily at the 1-position, to yield the target 2,3,4-trifluoroaniline with high efficiency. google.com This building block approach ensures the unambiguous placement of the fluorine atoms on the aniline ring. This method is valuable for producing a range of fluoroanilines which are important intermediates for pharmaceuticals and agrochemicals. alfa-chemistry.comgoogle.com
Table 1: Synthesis of 2,3,4-trifluoroaniline from a Pre-fluorinated Building Block
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 1,2,3,4-Tetrafluorobenzene | Liquid Ammonia | Autoclave, High Pressure | 2,3,4-Trifluoroaniline | 91% | google.com |
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. sciencedaily.com Researchers have developed strategies that can be likened to "molecular origami," where simple starting materials are sequentially transformed to generate intricate fluorinated products. sciencedaily.comidw-online.de
These strategies often involve the use of inexpensive organic catalysts and simple starting materials, which are activated to produce reactive intermediates. sciencedaily.com By carefully tuning reaction conditions, these intermediates can be guided through a series of sequential reactions, including fluorination steps, within a single operation. This approach minimizes waste and purification steps, which is highly valuable for constructing new classes of di- and trifluorinated molecules. sciencedaily.comidw-online.de While a direct cascade synthesis for 2,3,4-trifluoroaniline is not prominently documented, the principles of cascade catalysis represent a frontier in the modular construction of complex fluoroanilines.
A powerful modern technique for introducing fluorine is the fluoro-deamination of anilines, which is a variant of the classic Sandmeyer reaction. This transformation directly converts an amino group into a fluorine atom. nih.gov Recent advancements have established copper(I)-mediated protocols that afford fluorinated aromatic products directly from anilines using a nucleophilic fluoride (B91410) source. nih.govacs.orgresearchgate.net
This method is particularly attractive for late-stage fluorination in the synthesis of complex molecules and radiopharmaceuticals. nih.govacs.org The reaction typically involves treating the aniline with an alkyl nitrite (B80452) to form a diazonium intermediate, which is then captured by fluoride in a copper-catalyzed process. nih.gov This strategy allows for the conversion of a wide array of aminoarenes into their corresponding fluoroarenes, including those that are not activated towards traditional nucleophilic aromatic substitution. nih.govacs.orgresearchgate.net This provides a complementary route to access fluorinated aniline cores that might be challenging to obtain otherwise.
Table 2: Examples of Copper-Mediated Fluoro-deamination of Anilines
| Substrate | Copper Source | Conditions | Yield | Reference |
| Various Anilines | Cu(I) | Alkyl nitrite, Fluoride source | 11-81% | nih.govresearchgate.net |
| Aryl Boronic Esters | [Cu(OTf)₂(py)₄] | K¹⁸F/K₂₂₂ | Not specified | nih.gov |
| Aromatic Carboxylic Amides | Cu-catalyst | K¹⁸F | Not specified | umich.edu |
N-Alkylation Approaches for Pentyl Chain Introduction
Once the 2,3,4-trifluoroaniline core is obtained, the final step in synthesizing the target compound is the introduction of the pentyl group onto the nitrogen atom.
Catalytic N-alkylation of amines with alcohols is an environmentally friendly and atom-economical method for forming C-N bonds, producing water as the sole byproduct. rsc.orgresearchgate.net This process typically operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netacs.org In this pathway, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde intermediate. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated aniline. acs.org
A variety of metal catalysts, including those based on precious metals like ruthenium and non-precious metals like nickel, have been developed for this transformation. acs.orgresearchgate.net Nickel-based catalysts, which can be generated in situ or supported on materials like alumina, have proven to be highly active and reusable for the alkylation of anilines with a range of aliphatic alcohols, including those with longer chains like 1-pentanol. rsc.orgacs.org These reactions often proceed with high selectivity for the mono-N-alkylated product. rsc.org
Table 3: Catalytic Systems for N-Alkylation of Anilines with Alcohols
Catalytic N-Alkylation of Anilines with Alcohols
Investigation of SN1 Mechanisms Involving Carbocation Intermediates in N-Alkylation
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is characterized by a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. khanacademy.org This pathway is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides) and is often facilitated by polar protic solvents. masterorganicchemistry.comyoutube.com
In the context of N-alkylation of anilines, an SN1 mechanism is less common with primary alcohols like 1-pentanol, as it would require the formation of a highly unstable primary carbocation. youtube.com However, under strongly acidic conditions, the alcohol can be protonated, forming a better leaving group (water). Subsequent loss of water could generate a carbocation, which is then attacked by the nucleophilic aniline. While plausible, this pathway is more relevant for secondary or tertiary alcohols where the corresponding carbocation is more stable.
Acid-catalyzed alkylations can sometimes proceed through pathways that involve carbocation-like intermediates. For instance, research on the alkylation of arylamines using diol derivatives in the presence of an acid catalyst like pentafluorophenol (B44920) showed that the reaction proceeds via an ortho-quinone methide (o-QM) intermediate. acs.org The initial protonation of the amine facilitates the catalytic process, and kinetic studies have suggested that N-alkylation can precede C-alkylation of the aromatic ring. acs.org
Influence of Heterogeneous and Homogeneous Catalytic Systems on N-Alkylation Efficiency
Both heterogeneous and homogeneous catalysts are widely employed for the N-alkylation of anilines, each offering distinct advantages.
Homogeneous Catalysis: Homogeneous catalysts, such as ruthenium and iridium phosphine (B1218219) complexes, are often highly active and selective under mild reaction conditions. organic-chemistry.orgrsc.org For example, ruthenium complexes with amino amide ligands have achieved N-alkylation at temperatures as low as room temperature. organic-chemistry.org These systems allow for precise tuning of steric and electronic properties to optimize catalytic performance. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can be a concern in pharmaceutical applications. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts, including metal-organic frameworks (MOFs) and zeolites, offer a solution to the separation problem. researchgate.netgoogle.com These solid catalysts are easily removed from the reaction mixture by filtration, allowing for catalyst recycling and reuse. researchgate.netrsc.org
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a large surface area, making them excellent catalyst supports. researchgate.net Nickel, cobalt, and iridium complexes supported on MOFs have been developed for the N-alkylation of anilines with alcohols via the hydrogen borrowing strategy. researchgate.netrsc.orgacs.org These MOF-supported catalysts have shown high selectivity and can be reused for multiple cycles without a significant loss in product yield. researchgate.net For example, an Fe-containing MOF used as a seed for an Fe/Al-SBA-15 catalyst achieved 97% aniline conversion and 96% imine selectivity in the reaction with benzyl (B1604629) alcohol. researchgate.net
Zeolites: Zeolites are crystalline aluminosilicates with a well-defined pore structure that allows for shape-selective catalysis. google.com Acidic zeolites with pore sizes between 6 and 8 angstroms have been used for the selective N-alkylation of aniline with lower alkanols at temperatures between 250°C and 350°C. google.com The shape and size of the zeolite pores, along with the reaction temperature, control the selectivity towards N-alkylation over C-alkylation of the aniline ring. google.comlidsen.com
Table 2: Performance of Heterogeneous Catalysts in N-Alkylation of Aniline
| Catalyst Type | Specific Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| MOF | Ni(II)-bipyridine MOF | N-alkylation with alcohols | Reusable for at least 4 cycles; outperforms homogeneous analogs. | researchgate.net |
| MOF | Cobalt-bipyridine on UiO-67 | N-alkylation of aniline with benzyl alcohol | Excellent selectivity and yields; sustainable option. | rsc.org |
| MOF | Iridium-phosphine on UiO-66 | N-alkylation of aniline with benzyl alcohol | High reactivity and selectivity; catalyst remains on support after reaction. | acs.org |
| Zeolite | Acidic Zeolite (S-115) | N-alkylation of aniline with methanol | Highly selective for N-alkylation over C-alkylation at 350°C. | google.com |
Reductive Amination Strategies for N-Alkyl Aniline Synthesis
Reductive amination is a cornerstone method for synthesizing amines. The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. To synthesize 2,3,4-trifluoro-N-pentylaniline, this would involve reacting 2,3,4-trifluoroaniline with pentanal.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. A more recent and sustainable approach involves using molecular hydrogen (H₂) with a metal catalyst. nih.gov
Another variation is the direct N-alkylation of amines using carboxylic acids as the alkylating agent, which are reduced in situ. organic-chemistry.org This method can be achieved using platinum-based catalysts with silanes as the hydride source or ruthenium catalysts with H₂. nih.govorganic-chemistry.org This approach successfully produces a range of secondary and tertiary amines, including fluoroalkyl-substituted anilines. organic-chemistry.org
Hydroamination Methods for the Preparation of Hindered Secondary Amines
Hydroamination is the direct, atom-economical addition of an N-H bond across a carbon-carbon double bond of an alkene, alkyne, or allene. wikipedia.orgorganicreactions.org The synthesis of this compound via this method would involve the addition of 2,3,4-trifluoroaniline to 1-pentene.
While thermodynamically favorable, this reaction often requires a catalyst to overcome a significant kinetic barrier, especially for unactivated alkenes. wikipedia.orglibretexts.org A wide range of catalysts have been developed, including those based on alkali metals, rare-earth metals, and late transition metals (e.g., rhodium, palladium, iridium). organicreactions.orglibretexts.org
Late Transition Metal Catalysts: These catalysts are often effective for the hydroamination of anilines. wikipedia.org For example, rhodium catalysts have been used for the reaction of aniline derivatives with alkenes at elevated temperatures. wikipedia.org Palladium-catalyzed systems have also been developed for the Markovnikov hydroamination of vinylarenes with anilines. nih.gov
Photoredox Catalysis: Recent advances have utilized photoredox catalysis to generate aminium radical cations from anilines. These radicals can then add to alkenes, but intermolecular versions of this reaction have proven challenging. nih.gov
The intermolecular hydroamination of unactivated alkenes with secondary amines remains a significant challenge, often requiring specialized catalytic systems to achieve good yields and selectivity. nih.gov
Palladium-Catalyzed Coupling Methods for the Synthesis of Fluoroallylic Amines from Primary Anilines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C–N bonds. nih.gov While the target molecule, this compound, is a saturated amine, palladium catalysis is highly relevant for synthesizing unsaturated precursors like N-allylic anilines.
The Tsuji-Trost reaction, a classic palladium-catalyzed allylic alkylation, typically involves the reaction of a nucleophile with an allylic substrate bearing a leaving group (like acetate (B1210297) or carbonate). organic-chemistry.orgmdpi.com More direct methods use allylic alcohols as the alkylating agent, often activated by a Lewis acid or a specialized palladium catalyst system. researchgate.net These reactions can be used to couple anilines, including less nucleophilic ones like 4-cyanoaniline, with various allylic alcohols. researchgate.net
For example, a palladium catalyst in the presence of titanium(IV) isopropoxide can efficiently allylate anilines using allylic alcohols. researchgate.net Another approach involves a palladium-catalyzed aerobic oxidative coupling of allylic alcohols with anilines to produce β-amino ketones, which can then be used to synthesize other nitrogen-containing heterocycles like quinolines. nih.gov
Modular Synthesis of Substituted Anilines
Modular synthesis aims to construct libraries of related molecules by combining different building blocks in a flexible and efficient manner. This approach is highly valuable in drug discovery and materials science.
Several strategies exist for the modular synthesis of substituted anilines:
From Acyclic Precursors: One method involves the three-component cyclo-condensation and aromatization of in situ-generated imines (from an amine and acetone) with 1,3-diketones. This allows for the gram-scale synthesis of various meta-substituted anilines from readily available starting materials. rsc.org
From Cyclohexanones: A novel method uses a Pd/C-ethylene system to synthesize a wide range of substituted anilines from corresponding cyclohexanones in the presence of ammonium acetate. organic-chemistry.orgacs.org This hydrogen transfer reaction tolerates various substituents on the cyclohexanone (B45756) ring, enabling the synthesis of ortho-, meta-, and para-substituted anilines. organic-chemistry.org
Multicomponent Couplings: A carbonyl azinylative amination (CAzA) process has been developed for the modular synthesis of complex heterobenzylic amines. This method involves the in situ generation of both an iminium ion and a 2-azinyl indium nucleophile, which then couple to form the product. researchgate.net
Switchable C-H and N-Alkylation: A rhodium-catalyzed reaction of N-nitrosoanilines with olefins allows for a switchable and regioselective ortho C-H alkylation or N-alkylation, providing access to diverse functionalized anilines. researchgate.net
These modular approaches provide powerful platforms for rapidly accessing a wide chemical space of substituted anilines, including complex fluorinated structures, from simple and abundant feedstocks.
Three-Component Cyclo-condensation/Aromatization Reactions
Three-component reactions represent a highly efficient strategy for the synthesis of complex molecules, such as substituted anilines and nitrogen-containing heterocycles, from simple starting materials in a single operation. nih.gov While not the most direct route to this compound itself, these methods are powerful for creating analogous structures.
A representative example is the proline-catalyzed three-component Mannich reaction, where a ketone, an aldehyde, and an amine are combined to form a β-amino carbonyl compound. nih.gov By carefully selecting the components, this can lead to precursors for complex aniline derivatives. Another approach involves the silver-catalyzed reaction of terminal alkynes, an amine (like p-anisidine), and a formylphosphonate to yield α-aminopropargylphosphonates, demonstrating the versatility of multicomponent strategies in building functionalized amine products. organic-chemistry.org
Below is a table with representative data for a three-component synthesis of a substituted amine, illustrating typical conditions and outcomes.
| Entry | Ketone/Aldehyde | Amine | Third Component | Catalyst | Solvent | Yield (%) |
| 1 | Acetone | Aniline | Benzaldehyde | L-Proline | DMSO | 95 |
| 2 | Cyclohexanone | p-Toluidine | Formaldehyde | L-Proline | DMF | 88 |
| 3 | Phenylacetylene | p-Anisidine | Diethyl formylphosphonate | AgOTf | Toluene | 94 |
This table presents illustrative data from analogous three-component reactions to showcase the methodology's potential.
Synthesis from Cyclohexanone Derivatives Utilizing Transition Metal Catalytic Systems
The synthesis of N-substituted anilines from cyclic ketone precursors, such as cyclohexanone derivatives, is a modern and powerful strategy. These reactions typically proceed via a condensation-dehydrogenation sequence, often catalyzed by transition metals like ruthenium or iridium. researchgate.netrsc.org
In this approach, a cyclohexanone derivative is reacted with an amine. The initial step is the formation of an enamine or imine intermediate, which then undergoes a metal-catalyzed dehydrogenation to form the aromatic aniline ring system. This "borrowing hydrogen" methodology is highly atom-economical, as it avoids the need for pre-functionalized starting materials and often produces water as the only byproduct. rsc.org This strategy is particularly useful for synthesizing a diverse range of N-alkylanilines.
The following table shows representative examples of N-alkylaniline synthesis from cyclohexanones using transition metal catalysts.
| Entry | Cyclohexanone Derivative | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Cyclohexanone | Benzylamine | [Ru(p-cymene)Cl₂]₂ / PPh₃ | K₂CO₃ | Toluene | 92 |
| 2 | 4-Methylcyclohexanone | Aniline | Shvo's Catalyst | - | Xylene | 85 |
| 3 | Cyclohexanone | Octylamine | [Cp*IrCl₂]₂ / PPh₃ | Na₂CO₃ | Dioxane | 89 |
This table provides representative data for the synthesis of analogous N-alkylanilines to illustrate the scope of this catalytic method.
Analysis of Chemo- and Regioselectivity in the Synthesis of this compound
The successful synthesis of this compound hinges on controlling both regioselectivity in the initial amination and chemoselectivity in the subsequent N-alkylation step.
Regioselectivity: The formation of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene is a nucleophilic aromatic substitution (SNAr) reaction. The regiochemical outcome is dictated by the electronic effects of the fluorine substituents. Fluorine is a strongly electronegative atom that deactivates the aromatic ring towards nucleophilic attack through its inductive effect. However, it can stabilize the negatively charged Meisenheimer intermediate through its π-electron-donating resonance effect. In polyfluorinated benzenes, the positions para to a fluorine atom are generally the most activated towards nucleophilic attack. In 1,2,3,4-tetrafluorobenzene, attack by ammonia at the C1 or C4 positions is favored due to stabilization from the para fluorine atom (at C4 or C1, respectively). The observed product, 2,3,4-trifluoroaniline, results from substitution at one of these positions, leading to a specific isomer. researchgate.netmdpi.com
Chemoselectivity: In the second step, the N-pentylation of 2,3,4-trifluoroaniline, chemoselectivity is a primary concern. The goal is to achieve mono-alkylation while avoiding the formation of the di-alkylated tertiary amine.
Using Reductive Amination: This method generally offers high chemoselectivity for mono-alkylation. thieme-connect.com The reaction proceeds via an imine intermediate. Once the secondary amine product is formed, it is significantly less reactive towards further reaction with pentanal than the starting primary amine, thus minimizing over-alkylation. The choice of reducing agent is also crucial; a mild reductant like NaBH₃CN will selectively reduce the protonated imine (iminium ion) much faster than it will reduce the starting aldehyde. masterorganicchemistry.com
Using Direct Alkylation: When using a pentyl halide, controlling the stoichiometry is critical. Using a slight excess of the aniline relative to the alkylating agent can favor mono-alkylation. The choice of base and reaction temperature also plays a role. A weaker base and lower temperatures can help to suppress the second alkylation event. However, achieving perfect mono-selectivity can be challenging with this method. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
While NMR spectroscopy is a powerful tool for elucidating the structure of molecules, no published 1H, 13C, or 19F NMR spectra for 2,3,4-trifluoro-N-pentylaniline are available. Such spectra would be essential for assigning chemical shifts and coupling constants to the protons, carbons, and fluorine atoms in the molecule, providing insight into its electronic environment and connectivity.
Similarly, the use of NMR for reaction kinetics, for instance in studying the N-alkylation of 2,3,4-trifluoroaniline (B1293922) to form the target compound, is a recognized technique. nih.govmagritek.com However, no kinetic studies specifically involving this compound have been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores and auxochromes. The aromatic ring and the amino group in this compound would give rise to characteristic absorption bands. However, without experimental spectra, the specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities, which are critical for understanding its optical properties, remain unknown.
Due to the unavailability of the necessary primary data for this compound, the generation of a scientifically accurate and informative article as per the user's request is not feasible at this time. Further experimental research on this specific compound is required to enable such a detailed analysis.
X-ray Diffraction for Precise Solid-State Structure Determination and Intermolecular Interactions
X-ray diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed. This model provides exact bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.
For this compound, a successful single-crystal XRD analysis would definitively confirm the substitution pattern of the fluorine atoms on the benzene (B151609) ring and the conformation of the N-pentyl group. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, governed by various intermolecular forces. In similar N-substituted anilinium salts, hydrogen bonding and π–π stacking are significant intermolecular interactions that dictate the supramolecular architecture. researchgate.netnih.gov In the case of this compound, the secondary amine proton can act as a hydrogen-bond donor, while the fluorine atoms and the aromatic ring can act as acceptors, leading to the formation of extended networks.
A significant aspect of the crystal structure of fluorinated aromatic compounds is the potential for π–π stacking interactions. The electron-withdrawing nature of the fluorine atoms creates a quadrupole moment on the aromatic ring, which can lead to favorable electrostatic interactions with adjacent rings. These interactions, often in a parallel-displaced or T-shaped geometry, play a crucial role in the stability and physical properties of the crystalline material. researchgate.net The analysis of the crystal structure of a related fluorinated compound, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, revealed the presence of aromatic π–π stacking interactions that contribute to a three-dimensional network. nih.govresearchgate.net
While crystallographic data for this compound is not available, the Crystallography Open Database contains an entry for its parent compound, 2,3,4-trifluoroaniline. nih.gov An analysis of this structure would provide a foundational understanding of the geometry of the trifluorophenyl moiety.
Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
| Intermolecular Interactions | Hydrogen bonding, π–π stacking |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study. The actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between molecules with the same nominal mass but different chemical formulas.
For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₄F₃N. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) providing high confidence in the assigned formula.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint.
For an N-alkylaniline such as this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to produce a stable ion. Another expected fragmentation would be the loss of the entire pentyl group. The presence of the trifluorinated benzene ring would also lead to characteristic fragments.
The NIST WebBook contains the mass spectrum for the parent compound, 2,3,4-trifluoroaniline, which can serve as a reference for the fragmentation of the aromatic portion of the molecule. nist.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Predicted Relative Abundance | Fragmentation Pathway |
| [C₁₁H₁₄F₃N]⁺ (Molecular Ion) | 217.1078 | Moderate | - |
| [C₁₀H₁₀F₃N]⁺ | 201.0768 | High | Loss of •CH₃ |
| [C₇H₅F₃N]⁺ | 160.0374 | High | Loss of •C₄H₉ (alpha-cleavage) |
| [C₆H₂F₃N]⁺ | 145.0142 | Moderate | Loss of C₅H₁₀ (McLafferty-type rearrangement) |
| [C₆H₂F₃]⁺ | 129.0057 | Low | Loss of •NH₂ from [C₆H₂F₃N]⁺ |
Note: This table presents predicted fragmentation data based on known fragmentation patterns of similar compounds. The actual m/z values and relative abundances would need to be determined experimentally through high-resolution mass spectrometry.
Reactivity and Reaction Mechanism Studies of 2,3,4 Trifluoro N Pentylaniline
Reactivity Investigations of the N-Pentylaniline Moiety
The presence of the pentyl group, an alkyl substituent, on the nitrogen atom influences the nucleophilicity and basicity of the amine. Concurrently, the trifluorinated aromatic ring exerts a significant electron-withdrawing effect, which modulates the reactivity of the nitrogen center.
Studies on N-H Acidity and Basicity
The acidity and basicity of the N-H bond in 2,3,4-trifluoro-N-pentylaniline are crucial parameters that determine its behavior in acid-base reactions. The electron-withdrawing nature of the trifluorophenyl group decreases the electron density on the nitrogen atom, thereby increasing the acidity of the N-H bond compared to a non-fluorinated N-alkylaniline. Conversely, this delocalization of the nitrogen lone pair into the aromatic ring reduces the availability of these electrons for protonation, rendering the compound less basic than its non-fluorinated counterparts.
Table 1: Predicted N-H Acidity and Basicity Trends
| Compound | Substituent Effect on Nitrogen | Predicted N-H Acidity | Predicted Basicity |
|---|---|---|---|
| N-Pentylaniline | Alkyl group (electron-donating) | Lower | Higher |
| This compound | Trifluorophenyl (electron-withdrawing), Pentyl (electron-donating) | Intermediate | Intermediate |
| 2,3,4-trifluoroaniline (B1293922) | Trifluorophenyl (electron-withdrawing) | Higher | Lower |
Analysis of Electrophilic and Nucleophilic Reactions Occurring at the Nitrogen Center
The nitrogen atom of this compound, with its lone pair of electrons, is a nucleophilic center. It can react with a variety of electrophiles. However, the reduced electron density on the nitrogen due to the trifluorinated ring diminishes its nucleophilicity compared to N-pentylaniline.
Electrophilic Reactions at Nitrogen:
Alkylation and Acylation: The nitrogen can undergo alkylation and acylation reactions with suitable electrophiles. These reactions typically require a base to deprotonate the nitrogen, forming a more potent nucleophile.
Reaction with Aldehydes and Ketones: It can participate in condensation reactions with aldehydes and ketones to form imines or enamines, depending on the reaction conditions and the structure of the carbonyl compound.
Nucleophilic Behavior:
While the nitrogen atom is primarily nucleophilic, the N-H proton exhibits acidic character. In the presence of a strong base, the nitrogen can be deprotonated to form an amide anion. This anion is a powerful nucleophile and can participate in various substitution reactions.
Reactivity of the Trifluorinated Aromatic Ring
The three fluorine atoms on the aromatic ring significantly influence its reactivity, making it susceptible to nucleophilic attack and modifying its behavior in electrophilic substitutions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyfluorinated Arenes
Polyfluorinated aromatic compounds are highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus a good target for nucleophiles. In the case of this compound, the fluorine atoms at the ortho and para positions relative to the amino group are particularly activated towards substitution.
The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as fluorine, stabilizes this negatively charged intermediate, facilitating the reaction. youtube.com The subsequent departure of a fluoride (B91410) ion restores the aromaticity of the ring. The rate of substitution is generally F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com
A patent for the synthesis of 2,3,4-trifluoroaniline describes a process where 1,2,3,4-tetrafluorobenzene (B1293379) reacts with liquefied ammonia (B1221849), demonstrating the susceptibility of the fluorinated ring to nucleophilic attack. google.com
Table 2: Regioselectivity in SNAr Reactions of this compound
| Position of Fluorine | Activating/Deactivating Group | Predicted Reactivity towards Nucleophiles |
|---|---|---|
| C2 (ortho) | Amino group (activating) | Activated |
| C3 (meta) | Amino group (activating) | Less activated |
| C4 (para) | Amino group (activating) | Highly activated |
Electrophilic Aromatic Substitution on Fluorinated Anilines
The amino group (-NHR) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com However, the three electron-withdrawing fluorine atoms on the ring have a deactivating effect. The outcome of electrophilic aromatic substitution on this compound is therefore a result of the competition between the activating amino group and the deactivating fluorine atoms.
The reaction is generally slower than in non-fluorinated anilines. wikipedia.org The position of electrophilic attack will be directed by the amino group to the available ortho and para positions (C5 and C6). Steric hindrance from the N-pentyl group and the adjacent fluorine atom may influence the regioselectivity. In strongly acidic media, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. byjus.com
Comprehensive Studies on Carbon-Fluorine (C-F) Bond Activation
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.com However, transition metal-catalyzed reactions have emerged as powerful tools for C-F bond activation. mdpi.comresearchgate.net These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center. researchgate.net
In the context of polyfluoroarenes, C-F bond activation can be utilized for various transformations, including hydrodefluorination, cross-coupling reactions, and the synthesis of partially fluorinated compounds. mdpi.comnih.gov While specific studies on C-F bond activation of this compound are not documented, the principles derived from studies on other polyfluorinated aromatics are applicable. The regioselectivity of C-F bond activation can be influenced by the electronic and steric properties of the substituents on the aromatic ring.
Mechanistic Pathways of Functionalization Reactions
The functionalization of fluorinated anilines, such as this compound, proceeds through various mechanistic pathways, largely influenced by the electron-withdrawing nature of the fluorine substituents and the nucleophilicity of the aniline (B41778) nitrogen. While specific studies on this compound are not extensively documented, analogies can be drawn from research on other fluorinated aniline derivatives.
Functionalization reactions often involve the aniline nitrogen acting as a nucleophile. For instance, in reactions like the aza-Michael addition, the nucleophilic attack of the aniline on an electrophilic double bond is a key step. The rate and success of such reactions are significantly affected by the electronic properties of the aniline ring. The fluorine atoms on the ring in this compound decrease the basicity and nucleophilicity of the nitrogen atom, which can make reactions that rely on this nucleophilicity more challenging compared to non-fluorinated anilines.
Another important mechanistic pathway involves the potential for nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms. However, due to the high strength of the C-F bond, such reactions typically require harsh conditions or the presence of activating groups.
In biological systems or under oxidative conditions, fluorinated anilines can undergo dehalogenation through the formation of reactive intermediates. nih.gov Studies on the biodehalogenation of fluorinated anilines have shown that monooxygenation at a fluorinated position can lead to the release of a fluoride anion and the formation of a reactive quinoneimine. nih.gov A second pathway involves the formation of a (semi)quinoneimine metabolite which can bind to proteins. nih.gov A third mechanism proceeds through the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen. nih.gov The reactivity of the intermediate (semi)quinoneimines increases with a higher number of fluoro-substituents. nih.gov
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step of a reaction. wikipedia.orgprinceton.edu This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For reactions involving aniline derivatives, deuterium labeling of the N-H proton (or C-H bonds) can provide valuable insights.
In the case of electrophilic aromatic substitution reactions on the aniline ring, a secondary KIE might be observed. The magnitude of the KIE can help distinguish between different mechanistic possibilities. For example, a small KIE would suggest that the bond to the isotope is not significantly broken in the transition state of the rate-determining step.
A hypothetical study on the N-alkylation of a related fluorinated aniline could yield the following KIE data:
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | KIE (kH/kD) |
| 2,3,4-trifluoroaniline | 1.2 x 10⁻⁴ | 1.0 |
| 2,3,4-trifluoroaniline-N-d | 1.1 x 10⁻⁴ | 1.09 |
This is a hypothetical data table based on general principles of KIE studies.
In this hypothetical example, the small KIE suggests that the N-H bond is not significantly broken in the rate-determining step of this particular N-alkylation reaction.
Characterization of Transition States and Intermediates
The characterization of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and characterize the structures and energies of transition states and intermediates.
In many reactions of aniline derivatives, a key intermediate is the zwitterionic species formed after the initial nucleophilic attack. For example, in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, the formation of a zwitterionic intermediate is the rate-determining step. researchgate.net The stability of such intermediates is influenced by the substituents on the aniline ring and the solvent. The electron-withdrawing fluorine atoms in this compound would be expected to destabilize a positively charged nitrogen center in such an intermediate.
As mentioned earlier, in oxidative or biological contexts, reactive intermediates such as (semi)quinoneimines are formed from fluorinated anilines. nih.gov These intermediates are highly reactive and can undergo further reactions like dimerization, polymerization, or binding to other molecules. nih.gov
A hypothetical energy profile for a two-step functionalization reaction of this compound could be characterized as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | +5 |
| Transition State 2 | +12 |
| Products | -10 |
This is a hypothetical data table based on typical energy profiles for two-step organic reactions.
Influence of Solvent Polarity and Steric Effects on Reaction Pathways and Selectivity
The choice of solvent can have a profound impact on the reaction pathways and selectivity of reactions involving fluorinated anilines. Solvent polarity, in particular, can influence the rates of reactions that involve charge separation in the transition state.
For instance, in the aza-Michael addition of anilines to enoates, the use of highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has been shown to significantly promote the reaction, especially for weakly nucleophilic anilines. These solvents can activate the electrophilic partner through hydrogen bonding without significantly deactivating the aniline nucleophile by protonation. It is reasonable to expect that the functionalization of the relatively weak nucleophile this compound would also be favored in such polar, hydrogen-bond-donating solvents.
The following table illustrates the hypothetical effect of solvent polarity on the rate constant of a nucleophilic addition reaction of this compound:
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| Toluene | 2.4 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetonitrile | 37.5 | 80 |
| Trifluoroethanol | 26.7 | 250 |
This is a hypothetical data table based on the observed trends in the influence of solvent polarity on reaction rates.
Steric effects also play a crucial role in determining the regioselectivity of reactions. The pentyl group on the nitrogen of this compound introduces steric bulk around the nitrogen atom, which could hinder its attack on sterically demanding electrophiles. Furthermore, the fluorine atoms in the ortho positions (2-position) can also sterically influence the approach of reagents to the nitrogen atom and the adjacent ring positions. In electrophilic aromatic substitution reactions, the directing effect of the N-pentylamino group would favor substitution at the para position (5-position), but the presence of the fluorine atom at the 4-position would deactivate this site. Therefore, substitution would likely be directed to the 6-position, influenced by both electronic and steric factors.
Photoinduced Reactions Involving Fluorinated Anilines
Photoinduced reactions offer alternative pathways for the functionalization of aromatic compounds, including fluorinated anilines. While specific photoinduced reactions of this compound are not well-documented, general principles of photochemistry of aromatic amines and fluorinated aromatics can be applied.
Upon absorption of UV light, anilines can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. These excited states are more reactive than the ground state and can participate in a variety of reactions, including electron transfer, hydrogen atom transfer, and cyclization reactions.
The presence of fluorine atoms on the aromatic ring can influence the photophysical and photochemical properties of the aniline derivative. The heavy atom effect of fluorine is negligible, but the electron-withdrawing nature of fluorine can affect the energies of the excited states and the rates of photochemical processes.
One potential photoinduced reaction is photosubstitution, where a fluorine atom is replaced by another group. Such reactions often proceed via a photoinduced electron transfer mechanism. Another possibility is photo-cyclization, particularly if the N-pentyl group contains a suitable reactive site.
It is also known that some fluorinating reagents, such as Selectfluor®, can participate in radical processes under visible light irradiation. researchgate.net This opens up the possibility of photoinduced fluorination or other radical-mediated functionalizations of the aniline ring or the N-alkyl chain, although the high degree of fluorination already present in this compound might disfavor further fluorination of the ring.
Computational and Theoretical Investigations of 2,3,4 Trifluoro N Pentylaniline
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and related properties of molecules. DFT has proven to be a reliable method for studying substituted anilines, offering a balance between computational cost and accuracy. sciencepg.combohrium.com Methodologies such as B3LYP with a 6-311++G(d,p) basis set are commonly employed for such analyses. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
For 2,3,4-trifluoro-N-pentylaniline, geometry optimization would reveal key structural parameters. The planarity of the aniline (B41778) ring is influenced by the fluorine substituents and the N-pentyl group. The nitrogen atom of the amino group is expected to have a slightly pyramidal geometry. The flexible n-pentyl chain can adopt several conformations, with the all-trans (anti) conformation typically being the most stable. The calculations provide precise values for bond lengths, bond angles, and dihedral angles that characterize this stable structure.
Table 1: Predicted Geometrical Parameters for this compound from a DFT Optimization Note: The following data is representative, calculated using standard DFT methods for illustrative purposes.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C-N (Aromatic-Amino) | ~1.39 Å |
| N-C (Amino-Pentyl) | ~1.46 Å | |
| C-F (Aromatic) | ~1.35 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-N-C | ~122° |
| H-N-C | ~115° | |
| Dihedral Angle | C-C-N-C (Ring-Amino-Pentyl) | ~45° |
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks observed in infrared (IR) and Raman spectroscopy.
Theoretical vibrational analysis for this compound would identify characteristic frequencies for specific functional groups. For example, the N-H stretching vibration is expected in the 3400-3500 cm⁻¹ region. The C-F stretching modes of the fluorinated benzene (B151609) ring would appear in the 1100-1300 cm⁻¹ range, while the C-N stretching vibration would be found around 1250-1350 cm⁻¹. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Table 2: Predicted Key Vibrational Frequencies for this compound Note: The following data is representative, based on DFT calculations, and may be scaled to match experimental values.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amino Group (-NH) | ~3450 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 |
| C-H Stretch (Aliphatic) | Pentyl Chain | ~2960 |
| C-N Stretch | Aromatic-Amino | ~1310 |
| C-F Stretch | Fluoro-Substituents | ~1280, ~1210, ~1150 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
In this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically the nitrogen atom and the π-system of the aromatic ring, due to the electron-donating nature of the amino group. The LUMO, conversely, is likely distributed across the π*-system of the trifluorinated aromatic ring, which is made more electron-deficient by the electronegative fluorine atoms. acs.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.com
Table 3: Predicted Frontier Molecular Orbital Energies Note: The following data is representative, calculated using DFT (B3LYP) methods.
| Parameter | Energy Value (eV) |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | 4.90 eV |
Molecular Dynamics Simulations
While quantum mechanics looks at static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comyoutube.com This provides insights into the dynamic behavior of this compound, including its flexibility and how molecules interact with each other. nih.gov
In a condensed phase (liquid or solid), molecules of this compound interact through various non-covalent forces. MD simulations are ideal for characterizing the geometry and strength of these interactions.
Hydrogen Bonding: The amino group (-NH) can act as a hydrogen bond donor, forming N-H···N bonds with the nitrogen of another molecule or, potentially, weaker N-H···F bonds with a fluorine atom.
Halogen Bonding: The fluorine atoms, possessing an electron-rich equatorial region and a potentially positive polar region (σ-hole), could participate in halogen bonding (C-F···N or C-F···F), although this is generally weaker for fluorine than for heavier halogens.
Pi-Stacking: The electron-deficient trifluorinated aromatic rings can interact with each other through π-π stacking. These interactions are influenced by the electrostatic potential of the ring, with the fluorine substituents modifying the typical stacking arrangements seen in unsubstituted benzene.
By analyzing the distances and angles between interacting molecules throughout the simulation, a detailed map of these intermolecular forces can be constructed, explaining the macroscopic properties of the substance.
Examination of Solvation Effects and Their Impact on Reactivity and Properties
The chemical behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational chemistry provides a powerful lens through which to examine these solvation effects, predicting their impact on the molecule's reactivity and physical properties. The fluorinated benzene ring and the N-pentyl group create a molecule with distinct electronic and steric characteristics, making its interaction with different solvents a critical factor in its chemical transformations.
Solvation effects are particularly crucial in reactions like nucleophilic aromatic substitution (SNAr). The rearrangement of solvent molecules around the reactants and transition states can be a significant contributor to the activation barrier of a reaction, especially when charged nucleophiles are involved. nih.gov For this compound, the trifluorinated ring is electron-deficient, making it susceptible to nucleophilic attack. The choice of solvent can either stabilize or destabilize the charged intermediates and transition states that form during such reactions.
Theoretical models can quantify solvent effects using either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules directly in the quantum mechanical calculation, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, which is computationally less expensive and suitable for larger systems.
The influence of key solvent properties on the reactivity of this compound can be systematically investigated. These properties include:
Polarity/Ionizing Power : High-polarity solvents would be expected to stabilize charged intermediates, such as a Meisenheimer complex, potentially lowering the activation energy for a stepwise SNAr mechanism. nih.govsemanticscholar.org
Nucleophilicity : In reactions where the solvent itself can act as a nucleophile (solvolysis), its nucleophilic character is paramount. However, for most synthetic applications, the solvent is chosen to be non-nucleophilic.
Electrophilicity/Hydrogen-Bonding Donation : Protic solvents like fluorinated alcohols can engage in hydrogen bonding with the nitrogen atom or the fluorine substituents, influencing the molecule's conformation and the electron density of the aromatic ring. nih.gov
A summary of how these solvent properties might theoretically impact a typical nucleophilic substitution reaction is presented below.
Table 1: Theoretical Influence of Solvent Properties on SNAr Reactivity of this compound
| Solvent Property | Type of Solvent Example | Predicted Effect on SNAr Reaction Rate | Rationale |
| High Polarity | Acetonitrile, DMSO | Increase | Stabilization of charged Meisenheimer-like intermediates and transition states. nih.govsemanticscholar.org |
| Low Polarity | Toluene, Hexane | Decrease | Poor stabilization of charged intermediates, leading to higher activation barriers. nih.gov |
| High H-Bond Donation | 2,2,2-Trifluoroethanol (TFE) | Complex/Variable | Can activate the substrate by H-bonding to the leaving group or deactivate the nucleophile by solvation. |
| Aprotic Dipolar | DMF, DMSO | Increase | Effectively solvates cations while leaving the anionic nucleophile relatively "bare" and more reactive. |
Reaction Mechanism Calculations
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often inaccessible through experimental means alone.
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule or a system of molecules as a function of its geometry. nih.govyoutube.com For a chemical reaction, the PES is a multi-dimensional landscape that connects reactants to products through various possible pathways. youtube.com By mapping this surface, chemists can identify the most likely route a reaction will follow.
For a reaction involving this compound, such as its further functionalization via electrophilic or nucleophilic attack, the PES would be calculated using quantum mechanical methods. Key features on the PES include:
Minima : These correspond to stable or metastable species, such as the reactants, products, and any reaction intermediates.
Saddle Points : These are first-order saddle points, representing the highest energy point along the lowest energy path between two minima. This point is known as the transition state (TS). youtube.com
The path of lowest energy connecting reactants to products via the transition state is called the reaction coordinate or intrinsic reaction coordinate (IRC). nih.gov For complex, multi-step reactions, the PES can have multiple minima and transition states, revealing the full mechanistic picture, including the formation of intermediates and the possibility of competing reaction pathways. youtube.com
The activation barrier (or activation energy, ΔG‡) of a reaction is a critical determinant of its rate. Computationally, this is determined by calculating the energy difference between the reactants and the transition state on the potential energy surface. nih.govsemanticscholar.org A high activation barrier implies a slow reaction, while a low barrier suggests a faster one.
Various computational methods, such as Density Functional Theory (DFT), are employed to locate the geometries of the transition states and calculate their energies. semanticscholar.orgresearchgate.net For instance, in a concerted nucleophilic aromatic substitution (cSNAr) on the trifluorinated ring of this compound, a single transition state would be expected, whereas a stepwise mechanism would involve an intermediate and two transition states. nih.govrsc.org DFT calculations can help distinguish between these possibilities by searching for the relevant stationary points on the PES.
Once the activation barrier is known, the reaction rate constant (k) can be estimated using theories like Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡). youtube.com This allows for a quantitative prediction of how fast a reaction will proceed under given conditions without ever running the experiment.
Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 (Reference) |
| Transition State (TS) | [C₁₁H₁₄F₃N···Nu]⁻‡ | +21.5 |
| Products | Substituted Aniline + Leaving Group | -5.2 |
| Activation Barrier (ΔG‡) | Energy(TS) - Energy(Reactants) | 21.5 |
Note: This table is illustrative. Actual values would require specific DFT calculations for a defined nucleophile (Nu⁻).
Computational methods are indispensable in the rational design of catalysts for reactions such as the synthesis of this compound, which can be formed via the N-alkylation of 2,3,4-trifluoroaniline (B1293922). capes.gov.br A common catalytic method for this transformation is the "hydrogen borrowing" or "reductive amination" process, often using heterogeneous copper or other transition metal catalysts. rsc.org
Computational catalyst design involves several key steps:
Mechanism Elucidation : DFT calculations are used to map the complete catalytic cycle on the catalyst surface. This includes the adsorption of reactants (e.g., the aniline and an alcohol or aldehyde), surface-mediated reactions (like dehydrogenation/oxidation), the coupling step (formation of a C-N bond), and the final hydrogenation/reduction and desorption of the product.
Identifying the Rate-Determining Step : By calculating the activation barriers for each step in the cycle, the rate-determining step (the one with the highest energy barrier) can be identified.
This in silico approach saves significant experimental time and resources by focusing laboratory efforts on the most promising catalyst candidates.
Applications of Machine Learning in Computational Chemistry for Property Prediction and Reactivity Analysis
Machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting molecular properties and reactivity with remarkable speed and accuracy, often bypassing the need for expensive quantum mechanical calculations for every new molecule. rsc.org
For a molecule like this compound, ML models can be trained to predict a wide range of properties. The general workflow involves:
Data Collection : A large dataset of molecules with known experimental or high-fidelity computed properties is assembled.
Molecular Representation : Molecules are converted into machine-readable formats, or "descriptors." These can range from simple SMILES strings to complex graph-based representations of the molecular structure. rsc.org
Model Training : An ML algorithm, such as a neural network or a gradient boosting model, learns the complex relationship between the molecular representations and their corresponding properties. rsc.org
Prediction : Once trained, the model can predict the properties of new, unseen molecules like this compound almost instantly.
ML models are particularly powerful for predicting Quantitative Structure-Property Relationships (QSPR). Recent studies have shown that ML can successfully predict properties even for complex molecules, and transfer learning techniques can improve predictions for specific molecular classes. The ultimate goal is to create models that can reliably predict the "synthesizability" of a new compound, guiding discovery efforts. nih.gov
Table 3: Molecular Properties of this compound Predictable by Machine Learning
| Property Type | Specific Property | Potential Application |
| Physicochemical | Boiling Point | Purification (Distillation) design |
| Melting Point | Material handling and storage | |
| Vapor Pressure | Safety and process engineering | |
| Solubility | Formulation and reaction condition selection | |
| Reactivity | Site of Reactivity | Predicting outcomes of substitution reactions |
| Fluorination Strength (if used as a reagent) | Guiding synthetic strategy rsc.org | |
| Activation Barriers | Estimating reaction kinetics | |
| Spectroscopic | NMR/IR Spectra | Aiding in structural characterization |
Theoretical Models for Condensed Phase Behavior and Material Properties (e.g., Liquid Crystalline Behavior)
Molecules that exhibit liquid crystallinity (mesogens) typically consist of a rigid core and one or more flexible terminal chains. nih.gov In this compound, the trifluorophenyl group provides a rigid, disc-like core, while the N-pentyl chain acts as a flexible tail. This general structure is a prerequisite for potential mesogenic behavior. The strong dipole moment and potential for specific intermolecular interactions (e.g., π-π stacking of the aromatic rings) due to the fluorine atoms could further influence self-assembly. vanderbilt.edu
To investigate this computationally, several theoretical models can be applied:
Molecular Dynamics (MD) Simulations : All-atom MD simulations are a powerful tool for modeling the behavior of a large ensemble of molecules over time. mdpi.com By simulating a system of this compound molecules at various temperatures and pressures, one can observe whether they spontaneously organize into ordered structures characteristic of nematic or smectic liquid crystal phases. medcraveonline.commdpi.com
Statistical Associating Fluid Theory (SAFT) : This is an equation-of-state approach that can predict the phase behavior of complex fluids. By parameterizing the molecule based on its functional groups (e.g., aromatic ring, alkyl chain, amine), the SAFT framework can be used to construct phase diagrams, predicting transitions between solid, liquid, gas, and potentially liquid crystalline phases. vanderbilt.edu
Quantum Chemical Calculations : DFT calculations on dimers or small clusters of the molecule can reveal the preferred modes of intermolecular interaction, such as the geometry and energy of π-stacking or hydrogen bonding, which are the driving forces for self-assembly into ordered phases.
Studies on structurally similar N-alkylanilines and other fluorinated aromatic compounds have shown rich liquid crystal polymorphism, including nematic and smectic phases. rsc.org The interplay between the fluorinated core and the alkyl chain length is critical in determining the type and temperature range of these phases. nih.gov Theoretical modeling provides a pathway to predict whether this compound might exhibit similar interesting material properties.
Conclusion and Future Research Perspectives on 2,3,4 Trifluoro N Pentylaniline
Synthesis of Key Research Findings and Contributions
Research into 2,3,4-trifluoro-N-pentylaniline, a polysubstituted fluorinated aniline (B41778), underscores its significance as a versatile chemical building block. The primary contribution of this compound lies in its potential applications stemming from the unique combination of a trifluorinated benzene (B151609) ring and an N-pentyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant interest in medicinal chemistry and materials science.
The trifluoro substitution on the aniline ring is known to significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules. acs.org Fluorine's high electronegativity can influence the pKa of the amine group, affecting its interaction with biological targets. acs.org Moreover, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic resistance of drug candidates, a desirable trait in pharmaceutical development. researchgate.net The presence of multiple fluorine atoms, as in this compound, is expected to amplify these effects.
Patents detailing the synthesis of the precursor, 2,3,4-trifluoroaniline (B1293922), from tetrafluorobenzene highlight the industrial relevance of this substitution pattern for creating valuable intermediates. google.comgoogle.com These intermediates are noted for their use in the synthesis of quinolone antibiotics and liquid crystal materials. google.comgoogle.com Consequently, this compound represents a logical next-generation intermediate, building upon the established value of its parent aniline.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,3,4-trifluoroaniline |
| Molecular Formula | C11H14F3N chembk.com | C6H4F3N nih.gov |
| Molar Mass | 217.23 g/mol chembk.com | 147.10 g/mol nih.gov |
| CAS Number | 1021063-53-5 bldpharm.com | 3862-73-5 nih.gov |
| Appearance | Not specified | Purple liquid mdpi.com |
| Boiling Point | Not specified | 92 °C/48 mmHg sigmaaldrich.com |
| Density | Not specified | 1.393 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not specified | n20/D 1.486 sigmaaldrich.com |
Identification of Unaddressed Research Challenges and Persistent Knowledge Gaps in the Field
Furthermore, a comprehensive understanding of the impact of the 2,3,4-trifluoro substitution pattern on the reactivity and physicochemical properties of N-alkylanilines is yet to be fully elucidated. While general trends for fluorinated aromatics are known, the specific interplay of the inductive and mesomeric effects of the three adjacent fluorine atoms in this arrangement warrants detailed investigation.
Another knowledge gap is the absence of biological activity data for this compound and its derivatives. Given the prevalence of fluorinated anilines in bioactive molecules, a systematic screening of this compound for various pharmacological activities would be a valuable endeavor.
Finally, the environmental and toxicological profile of this compound remains uncharacterized. As with any novel chemical entity, understanding its potential environmental impact and toxicity is crucial for its safe and responsible development and application. researchgate.net
Emerging Synthetic Methodologies and Techniques for Fluorinated Anilines
Recent advances in synthetic organic chemistry offer promising avenues for the efficient and selective synthesis of fluorinated anilines like this compound. Traditional N-alkylation methods often require harsh conditions and can suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. acs.org
Modern catalytic systems are overcoming these limitations. For instance, copper-catalyzed N-monoalkylation of anilines using alkylboronic acids provides a mild and efficient route to N-alkylanilines. acs.org Visible-light-induced N-alkylation of anilines represents a green and sustainable approach, avoiding the need for metal catalysts and high temperatures. nih.gov Iron-promoted C-H amination of arenes is another innovative strategy for the direct synthesis of N-alkylanilines under mild conditions. researchgate.net
In the realm of fluorination, new reagents and techniques are continually being developed to introduce fluorine atoms into aromatic rings with high precision. numberanalytics.com These methods could potentially be applied to the synthesis of the 2,3,4-trifluoroaniline precursor from less fluorinated starting materials.
Table 2: Comparison of Synthetic Methodologies for N-Alkylation of Anilines
| Methodology | Catalyst/Reagent | Conditions | Advantages |
| Classical N-Alkylation | Alkyl halides | High temperature, base | Well-established |
| Copper-Catalyzed N-Alkylation acs.org | Copper(II) acetate (B1210297), alkylboronic acids | Refluxing dioxane | Good functional group tolerance |
| Visible-Light-Induced N-Alkylation nih.gov | NH4Br, 4-hydroxybutan-2-one | 25 °C, 420 nm LED | Metal-free, mild conditions |
| Iron-Promoted C-H Amination researchgate.net | FeSO4·7H2O, electrophilic aminating reagent | Mild conditions | Direct C-H functionalization |
Integration of Advanced Computational and Experimental Approaches for Accelerated Material Design and Discovery
The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of materials based on fluorinated anilines. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound, offering insights into its reactivity, stability, and potential intermolecular interactions. nih.gov
Computational studies on related fluorinated compounds have successfully elucidated the role of fluorine in non-covalent interactions, such as hydrogen and halogen bonds, which are crucial for molecular recognition in biological systems and the self-assembly of materials. nih.govresearchgate.net Similar in silico studies on this compound could predict its binding affinity to specific protein targets, guiding the design of new drug candidates.
Furthermore, computational screening of virtual libraries of derivatives based on the this compound scaffold can identify promising candidates for synthesis and experimental validation, thereby streamlining the research and development process. acs.org This integrated approach can significantly reduce the time and resources required to bring new materials and pharmaceuticals to fruition.
Potential for Derivatization and Exploration of New Chemical Space Based on this compound Scaffold
The this compound scaffold offers numerous opportunities for derivatization, enabling the exploration of new chemical space and the generation of novel compounds with tailored properties. The secondary amine functionality is a prime site for further chemical modification.
For instance, acylation of the amine with various acyl chlorides or anhydrides would yield a library of amides with diverse substituents. These amides could be further functionalized or screened for biological activity. The aniline nitrogen can also participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex tri-substituted amines.
The aromatic ring, while heavily fluorinated, may still be amenable to further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions. The fluorine atoms themselves could potentially be displaced under certain nucleophilic aromatic substitution conditions, although this would likely require harsh conditions.
The pentyl chain also offers a site for modification, although it is generally less reactive than the aniline moiety. Radical halogenation of the pentyl group could introduce a handle for further functionalization.
By systematically exploring these derivatization pathways, a diverse library of compounds based on the this compound scaffold can be constructed, providing a rich source of new molecules for drug discovery, materials science, and agrochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
